2-Amino-3-bromo-5-fluoro-6-methylpyridine
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Overview
Description
2-Amino-3-bromo-5-fluoro-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, bromo, fluoro, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-fluoro-6-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-amino-3-methylpyridine followed by fluorination. The reaction conditions often include the use of solvents like acetic acid and reagents such as bromine and fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as crystallization and distillation are employed to purify the final product. The use of advanced catalytic systems and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-5-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromo and fluoro) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
2-Amino-3-bromo-5-fluoro-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-3-bromo-5-methylpyridine
- 2-Amino-5-bromo-6-methylpyridine
- 2-Amino-3-fluoro-6-methylpyridine
Comparison: Compared to its analogs, 2-Amino-3-bromo-5-fluoro-6-methylpyridine is unique due to the presence of both bromo and fluoro substituents. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-6-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10) |
InChI Key |
DOSDISHQWXMJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1F)Br)N |
Origin of Product |
United States |
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